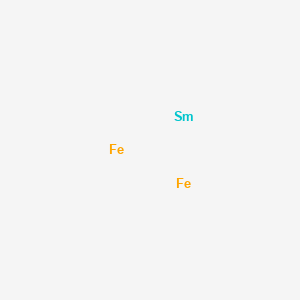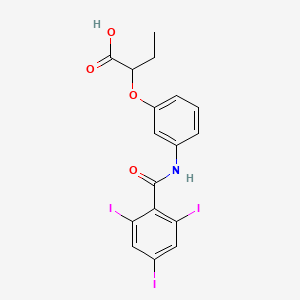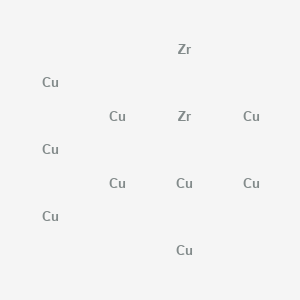
Copper--zirconium (9/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper-zirconium (9/2) is an intermetallic compound that combines the properties of copper and zirconium. This compound is known for its unique structural, mechanical, and thermal properties, making it valuable in various industrial and scientific applications. The combination of copper’s excellent electrical and thermal conductivity with zirconium’s high corrosion resistance and strength results in a material with enhanced performance characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper-zirconium (9/2) can be synthesized using various methods, including the sol-gel technique and molten salt method. The sol-gel technique involves the hydrolysis and condensation of metal alkoxides, resulting in the formation of a gel that is subsequently dried and calcined to obtain the desired compound . This method allows for precise control over the composition and morphology of the resulting nanoparticles.
The molten salt method involves the deposition of zirconium coatings on copper substrates in an alumina crucible at high temperatures (around 1023 K). This process results in the diffusion of zirconium into the copper substrate, forming copper-zirconium alloys on the surface .
Industrial Production Methods: In industrial settings, copper-zirconium (9/2) is typically produced through high-temperature alloying processes. These processes involve melting copper and zirconium together in a controlled environment to ensure the desired stoichiometry and phase composition. The resulting alloy is then cast into ingots or other desired shapes for further processing and application.
Análisis De Reacciones Químicas
Types of Reactions: Copper-zirconium (9/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and the presence of both copper and zirconium atoms.
Common Reagents and Conditions: Common reagents used in the reactions of copper-zirconium (9/2) include oxygen, hydrogen, and various acids and bases. For example, oxidation reactions can be carried out using oxygen or air at elevated temperatures, resulting in the formation of copper and zirconium oxides . Reduction reactions can be performed using hydrogen gas, which reduces the metal oxides back to their metallic states .
Major Products Formed: The major products formed from the reactions of copper-zirconium (9/2) depend on the specific reaction conditions and reagents used. For instance, oxidation reactions typically yield copper oxide (CuO) and zirconium oxide (ZrO2), while reduction reactions produce metallic copper and zirconium .
Aplicaciones Científicas De Investigación
Copper-zirconium (9/2) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including the hydrogenation of organic compounds and the reduction of carbon dioxide to valuable chemicals . In biology and medicine, copper-zirconium nanoparticles are explored for their potential use in drug delivery systems and as antimicrobial agents .
In the industrial sector, copper-zirconium (9/2) is employed in the production of high-strength, corrosion-resistant alloys for aerospace and automotive applications. Its excellent thermal and electrical conductivity also makes it suitable for use in electronic devices and components .
Mecanismo De Acción
The mechanism of action of copper-zirconium (9/2) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound’s surface provides active sites for the adsorption and activation of reactant molecules, facilitating chemical transformations . The presence of both copper and zirconium atoms enhances the compound’s catalytic activity by providing multiple reaction pathways and increasing the overall reaction rate.
In biological applications, copper-zirconium nanoparticles can interact with cellular membranes and proteins, leading to the disruption of microbial cell walls and inhibition of microbial growth . The compound’s high surface area and reactivity contribute to its effectiveness as an antimicrobial agent.
Comparación Con Compuestos Similares
Copper-zirconium (9/2) can be compared with other similar compounds, such as copper-zirconium (5/8) and copper-zirconium (24/13). These compounds share some properties with copper-zirconium (9/2) but differ in their stoichiometry and phase composition . For example, copper-zirconium (5/8) has a higher zirconium content, resulting in increased corrosion resistance but lower electrical conductivity compared to copper-zirconium (9/2).
Other similar compounds include zirconium carbide (ZrC) and zirconium nitride (ZrN), which are known for their high hardness and thermal stability . While these compounds do not contain copper, they share some of the high-temperature and corrosion-resistant properties of copper-zirconium (9/2).
Conclusion
Copper-zirconium (9/2) is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique combination of properties makes it valuable for various scientific research and industrial processes. Understanding the preparation methods, chemical reactions, and mechanisms of action of this compound can help further explore its potential and develop new applications.
Propiedades
Número CAS |
12159-16-9 |
|---|---|
Fórmula molecular |
Cu9Zr2 |
Peso molecular |
754.4 g/mol |
Nombre IUPAC |
copper;zirconium |
InChI |
InChI=1S/9Cu.2Zr |
Clave InChI |
DVYOIJACDNQLGE-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Zr].[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




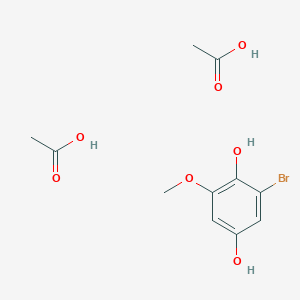

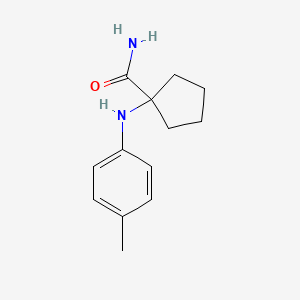

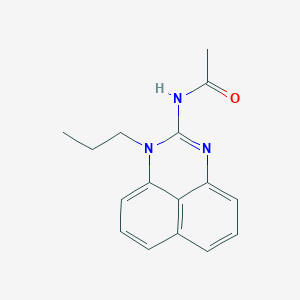
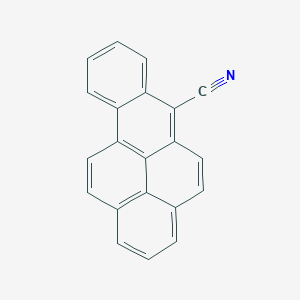
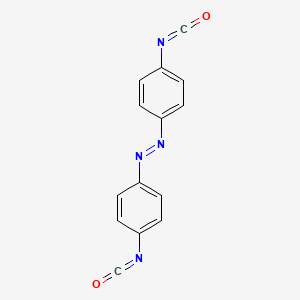
![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)
